(3-isopropyl-1H-pyrazol-4-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-propan-2-yl-1H-pyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)7-6(4-10)3-8-9-7/h3,5,10H,4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPGHOCNMGWCHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Isopropyl 1h Pyrazol 4 Yl Methanol and Analogues
Established Synthetic Pathways to Pyrazole-4-carbaldehydes as Precursors
The introduction of a formyl group at the C4 position of the pyrazole (B372694) ring is a critical step. This is most commonly achieved through electrophilic substitution on a pre-formed pyrazole or by cyclization of a precursor that already contains the aldehyde functionality or its masked equivalent.
Vilsmeier-Haack Formylation Strategies for Pyrazole-4-carbaldehyde Synthesis
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich heterocyclic and aromatic compounds, including pyrazoles. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). ijpcbs.com This forms the electrophilic chloroiminium ion (Vilsmeier salt), which then attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired pyrazole-4-carbaldehyde. organic-chemistry.org
For the synthesis of 3-isopropyl-1H-pyrazole-4-carbaldehyde, the starting material would be 3-isopropyl-1H-pyrazole. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields. Studies on various 1,3-disubstituted pyrazoles have shown that the reaction often proceeds smoothly, with heating sometimes required to drive the reaction to completion. rsc.org For instance, the formylation of 1,3-disubstituted-5-chloro-1H-pyrazoles has been achieved by stirring with the Vilsmeier reagent at 0 °C followed by heating to 120 °C. rsc.org Another protocol involves stirring at room temperature for an hour and then heating at 70-80 °C for two hours. rsc.org
The Vilsmeier-Haack cyclization of hydrazones is another powerful route. This approach involves reacting a hydrazone derived from an appropriate ketone (e.g., methyl isopropyl ketone hydrazone) with the Vilsmeier reagent. nih.gov This process facilitates both the cyclization to form the pyrazole ring and the formylation at the C4 position in a single pot. nih.govnih.gov
| Substrate | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | 0 °C for 10-15 min, then 120 °C for 2 h | Good | rsc.org |
| N-(4-acetylphenyl)benzenesulfonamide | POCl₃, DMF | RT for 1 h, then 70-80 °C for 2 h | Good | rsc.org |
| Aryl Methyl Ketone Phenylhydrazones | POCl₃, DMF | 80-90 °C for 4 h | Good | nih.gov |
Oxidation Reactions for Pyrazole-4-carbaldehyde Generation from Corresponding Alcohols
An alternative pathway to pyrazole-4-carbaldehydes involves the oxidation of the corresponding pyrazolyl methanol (B129727). This method is essentially the reverse of the final step in the synthesis of the target compound. It is a valuable strategy if the pyrazolyl methanol is more readily accessible through other routes.
A variety of oxidizing agents can be employed for this transformation. A notable example is the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol derivatives to the corresponding aldehydes in 50-85% yields. researchgate.net This reaction utilizes a system of iron(III) chloride hexahydrate (FeCl₃·6H₂O) catalyzed by the stable free radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). A key advantage of this method is its high selectivity, which prevents over-oxidation to the carboxylic acid. researchgate.net Other standard oxidation reagents like pyridinium (B92312) chlorochromate (PCC) have also been successfully used to convert pyrazolyl alcohols to aldehydes. researchgate.net
Reduction Strategies for the Synthesis of Pyrazolyl Methanol Derivatives
Once the pyrazole-4-carbaldehyde precursor is obtained, the final step is the reduction of the aldehyde group to a primary alcohol. This must be done selectively, without affecting the aromatic pyrazole ring.
Selective Reduction of Pyrazole-4-carbaldehydes to Pyrazolyl Alcohols
The selective reduction of an aldehyde in the presence of a heterocyclic ring is a common transformation in organic synthesis. Hydride-based reducing agents are particularly effective for this purpose.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. It is highly effective for converting pyrazole-4-carbaldehydes to their corresponding methanols. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures, followed by a careful aqueous workup.
Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent than LiAlH₄. It readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters. This makes it an excellent choice for the selective reduction of pyrazole-4-carbaldehydes, especially when other sensitive functional groups might be present in the molecule. The reaction is usually performed in protic solvents such as methanol or ethanol (B145695) at room temperature.
Diisobutylaluminium hydride (DIBAL-H) is another versatile reducing agent. It is often used for the partial reduction of esters to aldehydes, but it can also efficiently reduce aldehydes to primary alcohols. researchgate.net Its application in reducing pyrazole ester groups to the corresponding alcohols has been documented, highlighting its utility in this class of compounds. researchgate.net
| Reducing Agent | Abbreviation | Typical Solvents | Key Features |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild, selective for aldehydes/ketones, easy to handle. |
| Lithium Aluminum Hydride | LiAlH₄ | Tetrahydrofuran (THF), Diethyl ether | Powerful, reduces most carbonyls, requires anhydrous conditions. |
| Diisobutylaluminium Hydride | DIBAL-H | Toluene, Dichloromethane | Reduces esters and aldehydes, often used at low temperatures. |
Catalytic Hydrogenation Approaches for Pyrazolyl Methanol Production
Catalytic hydrogenation is a widely used industrial and laboratory method for reduction. This technique involves the use of hydrogen gas (H₂) and a metal catalyst. For the reduction of an aldehyde to an alcohol, catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel are commonly employed.
This method is often considered a "green" alternative to hydride reagents as it avoids the generation of stoichiometric metal waste. The reaction is typically carried out in a pressure vessel (autoclave) and can be performed under various pressures of hydrogen. The choice of solvent, catalyst, pressure, and temperature can be optimized to ensure selective reduction of the aldehyde without hydrogenolysis of other functional groups or reduction of the pyrazole ring itself. While the pyrazole ring is generally stable to hydrogenation under mild conditions, aggressive conditions could potentially lead to ring saturation. Protic pyrazole complexes have also been investigated as catalysts in transfer hydrogenation reactions, demonstrating the role of the pyrazole moiety in catalytic processes. nih.gov
Advanced Methodologies for Pyrazole Ring Construction Relevant to (3-isopropyl-1H-pyrazol-4-yl)methanol
The construction of the pyrazole core is the foundational step in the synthesis. The most prevalent method for synthesizing pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govthieme.com
To synthesize a 3-isopropyl substituted pyrazole, the required precursor is a 1,3-dicarbonyl compound bearing an isopropyl group. A suitable starting material would be 4-methyl-1,3-pentanedione. The reaction of this diketone with hydrazine hydrate (B1144303) (H₂N-NH₂) would lead to the formation of 3-isopropyl-5-methyl-1H-pyrazole.
The regioselectivity of the cyclization can be an issue when using unsymmetrical 1,3-diketones and substituted hydrazines, potentially leading to a mixture of two regioisomeric pyrazoles. nih.gov However, with unsubstituted hydrazine, the reaction with 4-methyl-1,3-pentanedione would yield a single pyrazole product due to the tautomerism of the resulting NH-pyrazole. The reaction conditions often involve refluxing the reactants in a protic solvent like ethanol or acetic acid. thieme.com The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to dramatically increase regioselectivity in some cases.
Modern variations of this classical synthesis include iodine-promoted cascade reactions and multicomponent approaches that allow for the construction of highly functionalized pyrazoles in a single pot. rsc.orgorganic-chemistry.org These advanced methods provide efficient routes to complex pyrazole structures from readily available starting materials.
Cyclocondensation Reactions with Hydrazine Derivatives
Cyclocondensation reactions represent one of the most traditional and widely employed strategies for pyrazole synthesis. nih.gov These reactions typically involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic species, leading to the formation of the pyrazole ring.
The Knorr pyrazole synthesis, a classic example of this category, involves the reaction of a 1,3-dicarbonyl compound with hydrazine. rsc.org This method is highly versatile and can be adapted to produce a wide range of substituted pyrazoles. For the synthesis of this compound, a suitable 1,3-dicarbonyl precursor would be required. A plausible precursor is 2-(hydroxymethyl)-4-methyl-1,3-pentanedione. The reaction of this dicarbonyl compound with hydrazine hydrate would proceed through a cyclization and dehydration sequence to yield the desired pyrazole.
A variety of catalysts and reaction conditions can be employed to facilitate this transformation. Acid catalysts are commonly used to promote the condensation reaction. The choice of solvent can also influence the reaction rate and yield.
Table 1: Hypothetical Reaction Components for Knorr Synthesis of this compound
| Component | Role | Example |
| 1,3-Dicarbonyl Compound | C3 Building Block | 2-(hydroxymethyl)-4-methyl-1,3-pentanedione |
| Hydrazine Derivative | N2 Building Block | Hydrazine hydrate |
| Catalyst | Promoter | Acetic acid, p-toluenesulfonic acid |
| Solvent | Reaction Medium | Ethanol, Methanol |
α,β-Unsaturated carbonyl compounds, such as enones and enals, can also serve as 1,3-dielectrophilic precursors for pyrazole synthesis. researchgate.netrsc.org The reaction with hydrazine typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration. To synthesize this compound using this approach, a potential starting material would be 2-(hydroxymethyl)-4-methyl-1-penten-3-one.
The regioselectivity of this reaction is an important consideration, as the initial Michael addition can occur at either the N1 or N2 position of the hydrazine, potentially leading to a mixture of regioisomers. The reaction conditions, including the nature of the hydrazine derivative and the presence of catalysts, can influence the regiochemical outcome.
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including pyrazoles. nih.govmdpi.comresearchgate.net These one-pot reactions involve the combination of three or more starting materials to form a single product, incorporating most of the atoms from the reactants. For the synthesis of pyrazole analogues, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate is a common strategy. nih.gov
To apply this to the synthesis of a this compound analogue, one could envision a reaction between isobutyraldehyde, malononitrile, ethyl 2-(hydroxymethyl)acetoacetate, and hydrazine hydrate. The reaction would proceed through a cascade of reactions, including Knoevenagel condensation and Michael addition, to assemble the pyrazole ring.
Table 2: Example of a Four-Component Reaction for a Pyrazole Analogue
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Product Type |
| Isobutyraldehyde | Malononitrile | Ethyl 2-(hydroxymethyl)acetoacetate | Hydrazine hydrate | Piperidine or L-proline | Dihydropyrano[2,3-c]pyrazole derivative |
1,3-Dipolar Cycloaddition Approaches for Pyrazole Ring Formation
1,3-Dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings, including pyrazoles. nih.govunisi.itresearchgate.netrsc.orgmdpi.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or nitrile imines, and the dipolarophiles are typically alkynes or alkenes.
To synthesize this compound via this route, one could react a suitable diazo compound, such as 1-diazo-3-methyl-2-butanone, with an alkyne bearing a hydroxymethyl group, for example, propargyl alcohol. The regioselectivity of the cycloaddition is a key aspect, and the electronic and steric properties of the substituents on both the dipole and the dipolarophile can influence the outcome.
Transition Metal-Catalyzed Syntheses of Pyrazole Scaffolds
Transition metal catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.gov In the context of pyrazole synthesis, transition metals can be employed in various catalytic cycles, including cross-coupling reactions and cyclization processes.
One approach involves the palladium- or copper-catalyzed coupling of a pre-functionalized pyrazole with a suitable coupling partner. Alternatively, transition metals can catalyze the cyclization of acyclic precursors to form the pyrazole ring. For instance, a palladium-catalyzed reaction could be envisioned for the intramolecular cyclization of a suitably substituted hydrazone derived from an alkynyl ketone.
Photoredox-Mediated Transformations in Pyrazole Chemistry
Photoredox catalysis has gained significant attention in recent years as a mild and sustainable method for promoting a wide range of chemical transformations. rsc.orgrsc.org This approach utilizes visible light to initiate single-electron transfer (SET) processes, thereby generating reactive radical intermediates. In pyrazole synthesis, photoredox catalysis can be employed to facilitate cycloaddition reactions or to promote the formation of the pyrazole ring from acyclic precursors under mild conditions.
A potential photoredox-mediated synthesis of a pyrazole analogue could involve the reaction of a hydrazine with a Michael acceptor, where the photocatalyst promotes the oxidation of the hydrazine to a reactive intermediate that then undergoes addition and cyclization.
Continuous Flow Chemistry Applications in Pyrazole Synthesis
Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream, has become a compelling alternative to traditional batch processing for the synthesis of pyrazoles. mdpi.com This technology offers numerous advantages, including enhanced reaction control, faster and cleaner reactions, improved safety, and greater reproducibility and scalability. galchimia.com The precise management of parameters like temperature, pressure, and residence time is achievable, and the small reactor volumes enhance safety, particularly when dealing with hazardous, unstable, or explosive intermediates like diazonium salts and hydrazines. mdpi.comnih.gov
A common and scalable method for pyrazole synthesis is the cyclo-condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.gov In a continuous flow setup, this process can be streamlined. For instance, a two-stage process has been developed where an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which is then reacted with hydrazine in a second stage to generate the desired pyrazole. galchimia.com Multistep syntheses can be "telescoped" into a single continuous process, avoiding the isolation of intermediates. nih.govnih.gov One such four-step process converts anilines into N-arylated pyrazoles, incorporating a metal-free reduction step using vitamin C, which is a more sustainable approach. mdpi.com
The technology allows for the safe in-situ generation and use of reactive intermediates. nih.gov For example, continuous flow enables the safe handling of diazoalkanes at elevated temperatures for use in [3+2] cycloaddition reactions to form pyrazoles and pyrazolines. nih.gov This method provides a flexible platform for creating a diverse range of pyrazole analogues by sequentially modifying the core structure through additional reactor modules that can perform N-alkylation, arylation, and other functionalizations. nih.gov A four-step synthesis of the measles therapeutic AS-136A was demonstrated with a total residence time of just 31.7 minutes. nih.gov
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Pyrazole Derivatives
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Often requires hours to days. researchgate.net | Can be reduced to minutes or even seconds. nih.gov |
| Safety | Higher risks associated with handling large volumes of hazardous reagents and controlling exothermic reactions. nih.gov | Enhanced safety due to small reaction volumes and superior heat and mass transfer, allowing for the safe use of unstable intermediates. mdpi.comnih.gov |
| Scalability | Scaling up can be challenging and may require significant re-optimization of reaction conditions. galchimia.com | Easily scalable by extending the operation time or by "numbering-up" (using multiple reactors in parallel). galchimia.comnih.gov |
| Process Control | Less precise control over temperature, mixing, and reaction time, which can lead to inconsistent yields and byproduct formation. | Precise and automated control over all reaction parameters, leading to higher reproducibility and yields. mdpi.comgalchimia.com |
| Efficiency & Yield | Yields can be variable and workup may be complex. | Often provides higher and more consistent yields, with cleaner reaction profiles and easier integration of purification steps. galchimia.com |
Green Chemistry Principles and Sustainable Approaches in Pyrazole Derivatization
In recent years, the principles of green and sustainable chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact. nih.gov These approaches focus on avoiding hazardous reagents, employing green solvents, using renewable energy sources, and incorporating recyclable catalysts. researchgate.net
A significant focus has been on replacing traditional volatile organic solvents with more environmentally benign alternatives. Water is an excellent green solvent, and many methodologies have been developed for pyrazole synthesis in aqueous media. thieme-connect.comacs.org "On water" conditions, where the reaction occurs at the organic-water interface, have been used for the efficient synthesis of pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles without the need for toxic hydrazine. rsc.org Solvent-free reactions, conducted by grinding reagents together (mechanochemistry) or under neat conditions, represent another key green strategy that eliminates solvent waste entirely. researchgate.netnih.gov
The use of alternative energy sources like microwave (MW) and ultrasonic irradiation has proven effective in promoting pyrazole synthesis. researchgate.netbenthamdirect.com Microwave activation, especially when coupled with solvent-free conditions, can lead to high yields in very short reaction times. nih.gov Similarly, ultrasound has been used to promote catalyst-free, one-pot syntheses of highly substituted pyrazoles in green solvents like PEG-400 and water. researchgate.net
Catalysis is a cornerstone of green chemistry, and researchers have developed various catalytic systems for pyrazole synthesis. This includes the use of recyclable heterogeneous catalysts, such as nano-ZnO, which can be easily recovered and reused, reducing waste and cost. mdpi.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product that incorporates most of the starting material atoms, are inherently atom-economical and align well with green chemistry principles. researchgate.netacs.org These strategies are often operationally simple, high-yielding, and environmentally benign. nih.gov
Table 2: Application of Green Chemistry Principles in Pyrazole Derivatization
| Green Chemistry Principle | Application in Pyrazole Synthesis |
|---|---|
| Use of Safer Solvents | Employing water, PEG-400, or other benign solvent systems to replace hazardous organic solvents. thieme-connect.comresearchgate.net |
| Solvent-Free Conditions | Conducting reactions by grinding reagents or under neat conditions, often assisted by microwaves, to eliminate solvent waste. researchgate.netnih.gov |
| Energy Efficiency | Utilizing alternative energy sources such as microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption compared to conventional heating. nih.govbenthamdirect.com |
| Catalysis | Developing recyclable heterogeneous catalysts (e.g., nano-ZnO) and using catalytic amounts of reagents to improve atom economy and minimize waste. researchgate.netmdpi.com |
| Atom Economy | Designing one-pot, multicomponent reactions where multiple bonds are formed in a single operation, maximizing the incorporation of starting materials into the final product. acs.org |
| Avoiding Hazardous Reagents | Developing synthetic routes that use safer alternatives to toxic reagents, such as replacing hydrazine with semicarbazide (B1199961) hydrochloride. rsc.org |
Chemical Reactivity and Derivatization of 3 Isopropyl 1h Pyrazol 4 Yl Methanol
Reactivity of the Primary Hydroxyl Group in (3-isopropyl-1H-pyrazol-4-yl)methanol
The primary hydroxyl (-CH₂OH) group is a versatile functional handle for a variety of chemical modifications. msu.edu Its oxygen atom is electron-rich, while the attached hydrogen and carbon are electrophilic, making it susceptible to a range of reactions. msu.edu
The primary hydroxyl group of this compound readily participates in esterification and etherification reactions, which are fundamental methods for structural modification.
Esterification: This reaction typically involves treating the alcohol with a carboxylic acid, acid chloride, or acid anhydride. In the presence of an acid catalyst, the hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid to form an ester. This process is often reversible and driven to completion by removing the water byproduct. Transesterification, the conversion of one ester to another by exchange of the alkoxy group, is another viable method. For instance, reacting this compound with an appropriate acyl donor would yield the corresponding pyrazole-containing ester.
Etherification: The formation of an ether linkage can be achieved through methods such as the Williamson ether synthesis. msu.edu This Sₙ2 reaction involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide to form the ether. This pathway allows for the introduction of a wide variety of alkyl or aryl substituents.
The primary alcohol moiety of this compound can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org The pyrazole (B372694) ring itself is generally resistant to oxidation. chemicalbook.com
Mild oxidizing agents can selectively convert the primary alcohol to 3-isopropyl-1H-pyrazole-4-carbaldehyde. To prevent over-oxidation to the carboxylic acid, the aldehyde product is typically removed from the reaction mixture as it forms. Stronger oxidizing agents, often used in excess and with heating under reflux, will convert the primary alcohol directly to 3-isopropyl-1H-pyrazole-4-carboxylic acid. libretexts.org Research on related compounds, such as 2-(pyrazol-4-yl)ethanols, has shown that oxidation with potassium permanganate (B83412) (KMnO₄) leads to the corresponding carboxylic acids. researchgate.net
| Product | Required Reagent/Condition | Reaction Type |
|---|---|---|
| 3-isopropyl-1H-pyrazole-4-carbaldehyde | Pyridinium (B92312) chlorochromate (PCC); Dess-Martin periodinane (DMP) | Partial Oxidation |
| 3-isopropyl-1H-pyrazole-4-carboxylic acid | Potassium permanganate (KMnO₄); Chromic acid (H₂CrO₄); Potassium dichromate (K₂Cr₂O₇) in acid libretexts.orgorganic-chemistry.org | Full Oxidation |
The hydroxyl group can be substituted to introduce halogens or an azide (B81097) group, creating valuable synthetic intermediates.
Halogenation: The conversion of the primary alcohol to an alkyl halide can be accomplished using various reagents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can yield the corresponding chloride, while phosphorus tribromide (PBr₃) is effective for producing the bromide. nih.gov These transformations typically proceed via an intermediate that converts the hydroxyl into a better leaving group, which is then displaced by the halide ion.
Azide Formation: The introduction of an azide group (-N₃) can be achieved through a two-step process. First, the hydroxyl group is converted into a good leaving group, often by tosylation (reaction with tosyl chloride) to form a tosylate. Subsequent reaction with sodium azide (NaN₃) in an Sₙ2 reaction then yields the corresponding (4-(azidomethyl)-3-isopropyl-1H-pyrazole).
Reactivity of the Pyrazole Heterocycle in this compound
The pyrazole ring is an aromatic heterocycle whose reactivity is dictated by the electron distribution within the ring, influenced by the two adjacent nitrogen atoms. chemicalbook.com This structure provides distinct sites for both electrophilic and nucleophilic reactions. nih.govnih.gov
The pyrazole ring is an electron-rich system capable of undergoing electrophilic aromatic substitution. researchgate.net Due to the electron-donating nature of the pyrrole-like nitrogen (N1) and the electron-withdrawing nature of the pyridine-like nitrogen (N2), the electron density is highest at the C4 position. chemicalbook.com Consequently, electrophilic attack occurs preferentially at this position. chemicalbook.comnih.govnih.govrrbdavc.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. researchgate.netmasterorganicchemistry.com
In the case of this compound, the C4 position is already substituted with a hydroxymethyl group. This substituent would be replaced in a typical electrophilic aromatic substitution reaction, a process known as ipso-substitution. Alternatively, the presence of the activating isopropyl group at the C3 position could direct incoming electrophiles to the C5 position, although this is generally less favored than C4 substitution. libretexts.org
The presence of the two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions of the pyrazole ring. chemicalbook.comresearchgate.net This electron deficiency makes these positions susceptible to attack by nucleophiles. nih.govnih.gov Therefore, nucleophilic substitution reactions on the pyrazole ring of this compound would be expected to occur at the C3 or C5 positions. The specific site of attack can be influenced by the nature of the nucleophile and the presence of any leaving groups on the ring.
| Reaction Type | Preferred Position(s) | Reason |
|---|---|---|
| Electrophilic Aromatic Substitution | C4 chemicalbook.comnih.govnih.govrrbdavc.org | Highest electron density in the ring. chemicalbook.com |
| Nucleophilic Attack | C3 and C5 nih.govnih.govresearchgate.net | Electron-deficient due to adjacent nitrogen atoms. chemicalbook.comresearchgate.net |
| Compound Name |
|---|
| This compound |
| 3-isopropyl-1H-pyrazole-4-carbaldehyde |
| 3-isopropyl-1H-pyrazole-4-carboxylic acid |
| 2-(pyrazol-4-yl)ethanol |
| Potassium permanganate |
| Pyridinium chlorochromate |
| Dess-Martin periodinane |
| Chromic acid |
| Potassium dichromate |
| Thionyl chloride |
| Phosphorus trichloride |
| Phosphorus tribromide |
| Tosyl chloride |
| Sodium azide |
| 4-(azidomethyl)-3-isopropyl-1H-pyrazole |
N-Alkylation and N-Functionalization Strategies
The pyrazole ring of this compound contains two nitrogen atoms, one of which is a pyrrole-like N-H donor and the other a pyridine-like sp²-hybridized acceptor. nih.gov The presence of the N-H group allows for a variety of N-alkylation and N-functionalization reactions. These reactions are crucial for modifying the compound's properties and for preparing more complex derivatives.
Standard N-alkylation methods typically involve the deprotonation of the pyrazole N-H with a base, followed by the addition of an electrophile like an alkyl halide or dimethyl sulfate. pharmaguideline.com This generates a nucleophilic pyrazolate anion that readily reacts with the alkylating agent. However, for an unsymmetrical pyrazole such as this compound, this can lead to a mixture of two regioisomers (N1 and N2 alkylation), with steric hindrance from the isopropyl group at position 3 generally favoring substitution at the N1 position. mdpi.com
More advanced methods have been developed to achieve N-alkylation under different conditions. One such method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, like camphorsulfonic acid. mdpi.comsemanticscholar.org This approach provides a ready route to N-alkyl pyrazoles, which are prevalent in medicinally relevant structures. mdpi.comsemanticscholar.org The reaction proceeds well with benzylic, phenethyl, and benzhydryl trichloroacetimidates, offering moderate to good yields. mdpi.com Again, with unsymmetrical pyrazoles, a mixture of regioisomers is possible, where sterics control which isomer is the major product. mdpi.com
Another strategy involves using crystalline aluminosilicate (B74896) or aluminophosphate as a catalyst for the N-alkylation of pyrazole derivatives with alcohols. google.com This method is considered industrially useful as it uses inexpensive starting materials and allows for the synthesis of N-alkylpyrazoles under mild conditions with high yields. google.com
The table below summarizes various strategies for the N-alkylation of pyrazole cores.
| Strategy | Reagents/Catalysts | Key Features | Reference |
| Classical Alkylation | Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X) | Forms pyrazolate anion intermediate; can produce regioisomeric mixtures. | pharmaguideline.com |
| Acid-Catalyzed Alkylation | Trichloroacetimidates, Brønsted Acid (e.g., CSA) | Provides access to various N-alkyl pyrazoles; sterics influence regioselectivity. | mdpi.comsemanticscholar.org |
| Heterogeneous Catalysis | Alcohols, Crystalline Aluminosilicate/Aluminophosphate | Industrially viable, high yield, mild conditions. | google.com |
| Alternative Methods | Mitsunobu reaction, Transition metal catalysis | Offers alternative pathways for N-functionalization. | semanticscholar.org |
Transformations Involving the Isopropyl Substituent
The isopropyl group at the C3 position of the pyrazole ring is a saturated alkyl substituent and is generally characterized by its chemical stability. Under many reaction conditions aimed at modifying other parts of the molecule (such as the N-H or hydroxymethyl groups), the isopropyl substituent remains inert. The pyrazole ring itself is relatively stable to reduction but can be oxidized, though often the side chains are not affected. pharmaguideline.com
This inherent stability can be synthetically advantageous, as the isopropyl group can serve as a sterically bulky and non-reactive directing group during the synthesis of more complex molecules. For instance, its steric bulk influences the regioselectivity of N-alkylation, favoring substitution at the less hindered N1 position. mdpi.com
While direct functionalization of the isopropyl group is challenging and not commonly reported, theoretical transformations could be envisioned under specific, often harsh, conditions. These could include free-radical halogenation at the tertiary carbon of the isopropyl group, followed by nucleophilic substitution. However, such reactions would likely suffer from poor selectivity and are not standard synthetic routes for this class of compounds. For most synthetic applications, the isopropyl group on the this compound is treated as a stable, non-reactive moiety.
Role as a Synthetic Intermediate for Complex Molecular Architectures
Functionalized pyrazoles like this compound are valuable synthetic intermediates for the construction of diverse and complex molecular structures. chim.it The presence of multiple reactive sites—the N-H group, the hydroxymethyl group, and the pyrazole ring itself—allows for a wide range of subsequent chemical modifications.
This compound is a suitable precursor for synthesizing fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry. chim.itmdpi.com Fused pyrazoles such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines have been widely studied for their biological activities and photophysical properties. chim.itmdpi.com
The synthetic pathway to these fused systems typically requires the hydroxymethyl group at the C4 position to be transformed into a more reactive functional group. For example, oxidation of the primary alcohol can yield the corresponding 4-formylpyrazole (an aldehyde) or 4-carboxypyrazole (a carboxylic acid). These functionalized pyrazoles can then undergo cyclocondensation reactions.
Pyrazolo[1,5-a]pyrimidines: Can be synthesized from 5-aminopyrazole precursors reacting with 1,3-bis-electrophilic reagents. chim.it While the title compound is not a 5-aminopyrazole, it can be derivatized to intermediates that lead to related fused systems.
Pyrazolo[3,4-b]pyridines: These are often accessed by constructing the pyridine (B92270) ring onto a pre-existing, functionalized pyrazole core. mdpi.com A 4-formyl or 4-acyl pyrazole derived from this compound could react with an enamine or a compound with an active methylene (B1212753) group and an amino group to construct the fused pyridine ring.
The table below illustrates how functionalized pyrazoles serve as building blocks for important fused heterocyclic systems.
| Precursor | Reactant Type | Fused System Formed | Reference |
| 5-Aminopyrazoles | 1,3-Bis-electrophiles | Pyrazolo[1,5-a]pyrimidines | chim.it |
| 4-Formylpyrazoles | Active methylene compounds + Amine source | Pyrazolo[3,4-b]pyridines | mdpi.com |
| 4-Acylpyrazoles | Enaminones | Pyrazolo[3,4-b]pyridines | mdpi.com |
The pyrazole moiety is a cornerstone in the design of ligands for coordination chemistry. chim.it this compound possesses several features that make it an excellent building block for ligands. The pyrazole ring has both an acidic N-H proton and a basic sp²-hybridized nitrogen atom, allowing it to act as a versatile coordinating agent. nih.govmdpi.com
The N-H group can be deprotonated to form a pyrazolato anion, which can bridge multiple metal centers. The pyridine-like nitrogen atom acts as a Lewis basic donor site, readily coordinating to a single metal ion. Furthermore, the oxygen atom of the hydroxymethyl group at the C4 position can also participate in coordination, making the molecule a potential bidentate ligand.
Derivatives of this compound can lead to more complex ligand systems. For example, N-functionalization of the pyrazole ring with another coordinating group can create tridentate or polydentate ligands. The synthesis of 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, a coplanar tridentate ligand, highlights the utility of the isopropyl-pyrazole motif in forming stable complexes with transition metals like Zn(II) and Cu(II). mdpi.com Similarly, ligands like (3,5-dimethyl-1H-pyrazol-1-yl)ethanol have been shown to coordinate with Cu(II), Zn(II), and Cd(II), demonstrating the coordinating ability of the pyrazole nitrogen and the hydroxyl oxygen. researchgate.net
The potential coordination modes of this compound and its derivatives are summarized below.
| Coordinating Atoms | Coordination Mode | Potential Metal Ions | Reference |
| Pyridine-like Nitrogen (N2) | Monodentate | Zn(II), Cu(II), Cd(II), Pb(II) | mdpi.comresearchgate.net |
| Pyridine-like Nitrogen (N2), Hydroxyl Oxygen | Bidentate (Chelating) | Cu(II), Zn(II), Cd(II) | researchgate.net |
| Deprotonated Nitrogen (N1), Pyridine-like Nitrogen (N2) | Bridging (via Pyrazolate) | Various transition metals | mdpi.com |
Computational Chemistry and Theoretical Investigations of 3 Isopropyl 1h Pyrazol 4 Yl Methanol and Analogues
Molecular Modeling and Electronic Structure Analysis
Molecular modeling techniques are fundamental to understanding the intrinsic properties of (3-isopropyl-1H-pyrazol-4-yl)methanol and related pyrazole (B372694) derivatives. These computational tools allow for the exploration of geometric parameters, electronic distributions, and reactivity patterns, providing a detailed picture of the molecule at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It has been widely applied to study pyrazole derivatives to predict their geometric and electronic properties with high accuracy. researchgate.netjcsp.org.pknih.gov DFT calculations, often employing basis sets like 6-31G* or 6-311G(d,p), are used to find the optimized geometry of the molecule, corresponding to the lowest energy conformation. researchgate.netnih.govresearchgate.net For pyrazole-containing compounds, DFT has been successfully used to determine bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netnih.gov
For instance, studies on pyrazole carboxamides have utilized DFT at the B3LYP/6-31G* level to optimize their ground state geometries. jcsp.org.pkiaea.org These calculations provide insights into the stability and electronic properties of the molecules. jcsp.org.pkiaea.org Similar studies on other pyrazole derivatives have also shown excellent correlation between DFT-calculated geometries and experimental observations. nih.gov The choice of functional and basis set is crucial for obtaining reliable results, and hybrid functionals like B3LYP are commonly employed for their balance of accuracy and computational cost. nih.govresearchgate.net
Table 1: Representative DFT-Calculated Geometric Parameters for a Pyrazole Derivative
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C3-N7 | 1.299 Å |
| Bond Length | C-C (pyrazole ring) | ~1.5 Å |
| Bond Length | C-C (benzene ring) | 1.39 - 1.4 Å |
| Bond Length | N-H | 1.013 Å |
| Bond Length | N-N | 1.37 Å |
Note: Data is illustrative and based on typical values found in computational studies of pyrazole derivatives. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
DFT calculations are extensively used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.netthaiscience.info This information helps in identifying the regions of a molecule that are most likely to be involved in chemical reactions. For pyrazole derivatives, the HOMO is often located on the pyrazole ring and electron-donating substituents, while the LUMO is typically distributed over the pyrazole ring and any electron-withdrawing groups.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, which provide a quantitative measure of a molecule's reactivity. These include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. nih.gov
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.
Table 2: Global Reactivity Descriptors for a Hypothetical Pyrazole Derivative
| Descriptor | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -1.5 |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.0 |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.5 |
| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -4.0 |
| Electronegativity | χ = -μ | 4.0 |
| Electrophilicity Index | ω = μ2 / (2η) | 3.2 |
Note: These values are illustrative and can vary depending on the specific molecular structure and the level of theory used. thaiscience.info
The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.com The EPS map is generated by calculating the electrostatic potential at the surface of the molecule. deeporigin.com Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential. researchgate.net
For pyrazole derivatives, EPS maps can reveal the most reactive sites on the molecule. nih.gov The nitrogen atoms of the pyrazole ring, particularly the sp2-hybridized nitrogen, often show a negative electrostatic potential, making them likely sites for protonation or coordination to metal ions. researchgate.net The hydrogen atom attached to the nitrogen in the pyrazole ring (N-H) typically exhibits a positive potential, indicating its acidic character. researchgate.net The substituents on the pyrazole ring can significantly influence the EPS map, with electron-donating groups increasing the negative potential and electron-withdrawing groups increasing the positive potential in their vicinity.
Reaction Mechanism Studies and Pathway Elucidation
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine the most favorable reaction pathways.
The synthesis of pyrazole derivatives often involves cycloaddition reactions or condensation reactions. researchgate.net Theoretical studies, primarily using DFT, can elucidate the mechanisms of these reactions by locating the transition state structures and calculating the associated energy barriers. nih.gov The transition state is a high-energy, unstable configuration along the reaction coordinate that connects the reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.
For example, theoretical studies on the formation of pyrazoles from the reaction of α,β-unsaturated ketones with hydrazines have helped to understand the regioselectivity of the reaction. By comparing the activation energies of different possible pathways, the experimentally observed product can be predicted. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state indeed connects the desired reactants and products.
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. frontiersin.org Computational models can account for solvent effects in two primary ways: implicitly and explicitly. mdpi.com
Implicit solvation models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.comresearchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. mdpi.com
Explicit solvation models involve including a number of individual solvent molecules in the calculation. frontiersin.orgmdpi.com This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. frontiersin.orgchemrxiv.org Often, a hybrid approach, known as a cluster-continuum model, is used, where a few explicit solvent molecules are included to model specific interactions in the first solvation shell, and the bulk solvent is treated implicitly. chemrxiv.org
For reactions involving pyrazole derivatives, both implicit and explicit solvation models have been used to study how the solvent influences reaction barriers and the stability of intermediates and transition states. researchgate.net For instance, in reactions where charged species are formed, polar solvents can stabilize these species, thereby lowering the activation energy and accelerating the reaction rate. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound is primarily dictated by the rotation of the isopropyl and hydroxymethyl substituents attached to the pyrazole core. Conformational analysis, typically performed using DFT calculations, seeks to identify the lowest energy (most stable) arrangement of these groups. The key dihedral angles are those around the C3-C(isopropyl) bond and the C4-C(methanol) bond. The preferred conformations will be those that minimize steric hindrance between the bulky isopropyl group, the hydroxymethyl group, and the pyrazole ring.
Molecular dynamics (MD) simulations provide a method to explore the dynamic behavior and conformational space of molecules over time, offering insights into how they behave in a solution. eurasianjournals.com For pyrazole derivatives, MD simulations can reveal the stability of different conformers, the nature of intramolecular hydrogen bonding (e.g., involving the -OH and N-H protons), and the interactions with solvent molecules. These simulations confirm the binding stability and conformation of ligands within active sites, which is crucial for drug design. While specific MD studies on this compound are not prominent in the literature, the general principles derived from simulations of other pyrazole derivatives are applicable. Such studies show that the pyrazole core is rigid, while the substituents explore a defined set of low-energy conformations.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of new compounds.
Theoretical vibrational frequencies for this compound can be calculated using DFT methods, often with the B3LYP functional. researchgate.netderpharmachemica.com These calculations provide a set of normal modes, their corresponding frequencies (in cm⁻¹), and intensities, which can be correlated with experimental Fourier-Transform Infrared (FTIR) and Raman spectra. Potential Energy Distribution (PED) analysis is often used to assign the calculated vibrational modes to specific functional groups. researchgate.netsemanticscholar.org
For this compound, the vibrational spectrum can be divided into modes characteristic of the pyrazole ring, the isopropyl group, and the hydroxymethyl group. A theoretical study of isopropyl alcohol provides reference points for the vibrations of the isopropyl moiety. researchgate.net A study on a closely related molecule, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, provides strong correlative data for the pyrazole and isopropyl group vibrations. researchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3500 | Medium | O-H stretch (hydroxymethyl) |
| ~3450 | Medium-Strong | N-H stretch (pyrazole ring) |
| ~3100-3000 | Medium | C-H stretch (pyrazole ring) |
| ~2970 | Strong | C-H asymmetric stretch (isopropyl CH₃) |
| ~2930 | Medium | C-H stretch (isopropyl CH) |
| ~2870 | Medium | C-H symmetric stretch (isopropyl CH₃) |
| ~1580 | Medium | C=N stretch (pyrazole ring) |
| ~1470 | Strong | C-H asymmetric bend (isopropyl CH₃) |
| ~1380 | Strong | C-H symmetric bend (isopropyl CH₃) |
| ~1050 | Strong | C-O stretch (hydroxymethyl) |
| ~640 | Medium | Pyrazole ring deformation |
Note: These are estimated values based on DFT calculations of analogous compounds. Actual experimental values may vary.
Theoretical NMR chemical shifts are a cornerstone of computational chemistry for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C chemical shifts. researchgate.netsemanticscholar.org The calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them to a standard, usually Tetramethylsilane (TMS).
The predicted ¹H NMR spectrum of this compound would show distinct signals for the pyrazole ring proton (H5), the N-H proton, and the protons of the isopropyl and hydroxymethyl groups. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule. Data from related structures, such as 4-(hydroxymethyl)-3-methoxy-1H-pyrazole and other substituted pyrazoles, can be used to refine these predictions. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrazole Ring | ||
| N1-H | ~12.0 - 13.0 | - |
| C3 | - | ~150 |
| C4 | - | ~110 |
| C5 | ~7.5 | ~135 |
| Isopropyl Group | ||
| CH | ~3.0 (septet) | ~26 |
| CH₃ | ~1.2 (doublet) | ~22 |
| Hydroxymethyl Group | ||
| CH₂ | ~4.5 (singlet/doublet) | ~55 |
| OH | Variable (broad) | - |
Note: Predicted shifts are relative to TMS in a non-polar solvent like CDCl₃. Coupling patterns are noted where applicable. The OH proton shift is highly dependent on concentration and solvent.
The electronic absorption properties of pyrazole derivatives are investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netqnl.qa This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, the primary electronic transition is expected to be a π→π* transition within the aromatic pyrazole ring. researchgate.net
Experimental and theoretical studies on a related pyrazole derivative showed a λ_max around 300 nm, which is a reasonable estimate for the title compound. researchgate.net The specific solvent environment can influence the λ_max, a phenomenon known as solvatochromism, which can also be modeled computationally using approaches like the Polarizable Continuum Model (PCM). qnl.qaresearchgate.net
While the parent compound is not expected to be strongly fluorescent, pyrazole derivatives are a versatile scaffold for the design of fluorescent probes. By incorporating extended conjugated systems or specific donor-acceptor groups, the electronic structure can be modified to enhance fluorescence quantum yields and tune emission wavelengths. researchgate.net TD-DFT is also instrumental in predicting the emission energies of such fluorescent derivatives, aiding in their rational design.
Quantum Chemical Similarity Analysis
Quantum chemical similarity analysis is a technique used in medicinal chemistry and materials science to quantify the likeness between molecules based on their electronic and structural properties. mdpi.com This goes beyond simple 2D structural comparison by considering descriptors derived from quantum mechanical calculations.
For this compound, this analysis would involve calculating a range of molecular descriptors using DFT. These include:
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity and electronic transition energies.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). derpharmachemica.com
Atomic Charges: Calculated charges (e.g., Mulliken or NBO charges) provide insight into the electronic environment of each atom.
By comparing these calculated descriptors for this compound with a database of other pyrazole derivatives with known biological activities, a similarity index can be calculated. mdpi.com This allows for a quantitative assessment of its potential to interact with specific biological targets, guiding further experimental studies in areas like anticancer drug development, where pyrazole scaffolds are prominent. mdpi.com
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR experiments, specifically Proton (¹H) NMR and Carbon-13 (¹³C) NMR, are fundamental for identifying the primary structural components of (3-isopropyl-1H-pyrazol-4-yl)methanol. These techniques map the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, the expected signals would correspond to the protons of the isopropyl group, the pyrazole (B372694) ring, the hydroxymethyl group, and the N-H proton of the pyrazole. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity) indicate the number of adjacent protons.
Predicted ¹H NMR Data for this compound
| Label | Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|---|
| a | -CH(CH ₃)₂ | ~1.3 | Doublet (d) | 6H |
| b | -CH (CH₃)₂ | ~3.1 | Septet (sept) | 1H |
| c | -CH ₂OH | ~4.5 | Singlet (s) or Doublet (d) | 2H |
| d | -CH₂OH | Variable | Broad Singlet (br s) | 1H |
| e | Pyrazole CH | ~7.5 | Singlet (s) | 1H |
Note: Chemical shifts are estimations and can vary based on solvent and concentration. The multiplicity of the -CH₂OH protons (c) may appear as a singlet or a doublet depending on coupling to the hydroxyl proton (d).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal provides insight into its electronic environment (e.g., aliphatic, aromatic, attached to an electronegative atom).
Predicted ¹³C NMR Data for this compound
| Label | Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | -CH(C H₃)₂ | ~22 |
| 2 | -C H(CH₃)₂ | ~28 |
| 3 | -C H₂OH | ~56 |
| 4 | Pyrazole C -CH₂OH | ~118 |
| 5 | Pyrazole C -H | ~130 |
Note: Chemical shifts are estimations and can vary based on experimental conditions.
While 1D NMR identifies the structural fragments, two-dimensional (2D) NMR experiments are crucial for assembling these pieces by establishing through-bond correlations between nuclei. youtube.comsdsu.eduscispace.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine proton (-CH (CH₃)₂) and the methyl protons (-CH(CH ₃)₂) of the isopropyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu It is invaluable for unambiguously assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~1.3 ppm would show a correlation to the carbon signal at ~22 ppm, confirming the assignment of the isopropyl methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduscience.gov It is instrumental in connecting the different structural fragments of the molecule. Key HMBC correlations would be expected between the isopropyl methine proton and the pyrazole C3 carbon, and between the methylene (B1212753) protons (-CH₂ OH) and the pyrazole C4 and C5 carbons, thus confirming the substitution pattern on the pyrazole ring.
Expected Key 2D NMR Correlations
| Experiment | Correlated Nuclei (Proton → Carbon/Proton) | Information Gained |
|---|---|---|
| COSY | -CH (CH₃)₂ ↔ -CH(CH ₃)₂ | Connectivity within the isopropyl group. |
| HSQC | -CH(CH ₃)₂ ↔ -CH(C H₃)₂ | Direct attachment of isopropyl methyl protons to their carbons. |
| -CH (CH₃)₂ ↔ -C H(CH₃)₂ | Direct attachment of isopropyl methine proton to its carbon. | |
| -CH ₂OH ↔ -C H₂OH | Direct attachment of methylene protons to their carbon. | |
| Pyrazole CH ↔ Pyrazole C H | Direct attachment of pyrazole C5 proton to its carbon. | |
| HMBC | -CH(CH ₃)₂ ↔ -C H(CH₃)₂ and C 3-pyrazole | Confirms attachment of isopropyl group to the pyrazole ring. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: In IR spectroscopy, molecules absorb infrared radiation at specific wavenumbers corresponding to their vibrational modes (stretching, bending). The spectrum for this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. A similar broad band for the N-H stretch of the pyrazole ring is also expected. Aliphatic C-H stretching vibrations from the isopropyl and methylene groups would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic and symmetric vibrations often produce strong Raman signals. The pyrazole ring vibrations and symmetric stretches of the isopropyl group would be observable in the Raman spectrum.
Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |
| N-H (Pyrazole) | Stretching | 3100 - 3500 (Broad) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=N (Pyrazole Ring) | Stretching | 1550 - 1650 |
| C-N (Pyrazole Ring) | Stretching | 1300 - 1400 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). nih.govmeasurlabs.com This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₂N₂O.
HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₂N₂O |
| Calculated Exact Mass | 140.09496 |
| Hypothetical Measured Mass | 140.0951 |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules without causing significant fragmentation. nih.govrsc.org When a solution of this compound is analyzed by ESI-MS, the primary ion observed is typically the protonated molecule, [M+H]⁺. scielo.br The detection of this ion allows for the direct determination of the compound's molecular weight. Depending on the solvent system, adducts with other cations like sodium [M+Na]⁺ may also be observed.
Expected Ions in ESI-MS
| Ion Species | Description | Calculated m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 141.1022 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Isopropyl alcohol |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound such as this compound, GC-MS analysis would involve injecting a vaporized sample into a GC column. The separation is based on the compound's volatility and interaction with the stationary phase of the column. The retention time, which is the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification purposes.
Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process leads to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, resulting in a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of pyrazole derivatives is influenced by the substituents on the pyrazole ring. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of functional groups such as the isopropyl or methanol (B129727) moieties.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another pivotal technique for the analysis of organic compounds, particularly those that are non-volatile or thermally unstable. In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) based on its affinity for the stationary and mobile phases. The separated components then enter the mass spectrometer.
For this compound, LC-MS analysis can provide crucial information about its purity by detecting and quantifying any impurities present in the sample. The high sensitivity of LC-MS allows for the detection of even trace amounts of by-products or starting materials. The identity of the compound is confirmed by the mass spectrometer, which provides the molecular weight of the eluted compound. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, further confirming the elemental composition of the molecule.
The following tables represent hypothetical data that would be expected from GC-MS and LC-MS analyses of this compound, based on the general behavior of pyrazole derivatives.
Table 1: Representative GC-MS Data for this compound
| Parameter | Expected Value |
| Retention Time (min) | Dependent on column and conditions |
| Molecular Ion (M⁺) (m/z) | 140.1 |
| Key Fragment Ions (m/z) | 125, 111, 97, 69 |
Table 2: Representative LC-MS Data for this compound
| Parameter | Expected Value |
| Retention Time (min) | Dependent on column and mobile phase |
| Protonated Molecule [M+H]⁺ (m/z) | 141.1 |
| Purity (%) | >95% |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.
Although a crystal structure for this compound has not been specifically reported in the surveyed literature, the crystallographic analysis of other substituted pyrazole derivatives provides insight into the expected structural features. For instance, studies on various pyrazole compounds have revealed their ability to form different supramolecular structures through hydrogen bonding and other intermolecular forces. nih.gov
The process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined.
A hypothetical crystallographic analysis of this compound would be expected to confirm the planar structure of the pyrazole ring and provide the precise bond lengths and angles for the isopropyl and methanol substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice, including any hydrogen bonding interactions involving the hydroxyl group of the methanol substituent and the nitrogen atoms of the pyrazole ring.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths (Å) | C-C, C-N, N-N, C-O |
| Bond Angles (°) | Angles within the pyrazole ring and substituents |
| Hydrogen Bonding | Donor-Acceptor distances and angles |
Conclusion and Future Research Directions
Summary of Key Contributions to the Fundamental Chemistry of (3-isopropyl-1H-pyrazol-4-yl)methanol
The fundamental chemistry of this compound, while not extensively documented in dedicated studies, can be largely inferred from the well-established principles of pyrazole (B372694) chemistry. The synthesis of this compound is most plausibly achieved through a multi-step process. A common and effective starting point in pyrazole synthesis involves the condensation of a β-dicarbonyl compound with hydrazine (B178648). researchgate.net For the target molecule, this would entail the use of a β-diketone bearing an isopropyl group.
Following the formation of the 3-isopropyl-1H-pyrazole core, the introduction of the hydroxymethyl group at the 4-position is typically accomplished via a formylation reaction, followed by reduction. The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic systems like pyrazoles, utilizing a Vilsmeier reagent generated from a substituted amide such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rsc.orgresearchgate.netarabjchem.orgrsc.orgdtu.dk This reaction introduces a formyl group (-CHO) onto the pyrazole ring, primarily at the C4 position. Subsequent reduction of the resulting 3-isopropyl-1H-pyrazole-4-carbaldehyde, for instance with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄), would yield the desired this compound. nih.gov
The reactivity of this compound is dictated by the functional groups present: the pyrazole ring, the isopropyl group, and the hydroxymethyl group. The pyrazole ring itself is aromatic and can undergo electrophilic substitution, although the existing substituents will direct the position of further reactions. researchgate.net The hydroxymethyl group is a versatile functional handle, allowing for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid, thus opening avenues for further molecular elaboration.
The spectroscopic characteristics of this compound can be predicted based on data from analogous structures. rsc.orgnih.gov
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Characteristic Signals |
| ¹H NMR | - Aromatic protons on the pyrazole ring. - A doublet and a septet for the isopropyl group protons. - A singlet or doublet for the methylene (B1212753) protons of the hydroxymethyl group. - A broad singlet for the hydroxyl proton. - A broad singlet for the N-H proton of the pyrazole ring. |
| ¹³C NMR | - Resonances for the carbon atoms of the pyrazole ring. - Signals corresponding to the isopropyl group carbons. - A signal for the methylene carbon of the hydroxymethyl group, typically in the range of 50-65 ppm. rsc.org |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxymethyl group. nih.gov - N-H stretching vibrations of the pyrazole ring around 3100-3200 cm⁻¹. nih.gov - C-H stretching vibrations of the alkyl group and the aromatic ring. - C=N and C=C stretching vibrations characteristic of the pyrazole ring. acs.org |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound. - Fragmentation patterns characteristic of the loss of the hydroxymethyl group, isopropyl group, and other fragments from the pyrazole core. |
Emerging Methodologies for Enhanced Pyrazole Functionalization
The field of pyrazole chemistry is continually evolving, with new methodologies emerging to provide more efficient and selective ways to functionalize the pyrazole core. These advancements are crucial for accessing novel derivatives with tailored properties.
One of the most significant recent developments is the use of transition-metal-catalyzed C-H functionalization . rsc.orgresearchgate.netdtu.dk This powerful strategy allows for the direct introduction of various substituents onto the pyrazole ring without the need for pre-functionalized starting materials, such as halogenated pyrazoles. This approach is atom-economical and can provide access to a wide array of functionalized pyrazoles in a single step.
Photoredox catalysis has also emerged as a green and powerful tool for the synthesis and functionalization of pyrazoles. arabjchem.orgnih.govmdpi.com By harnessing the energy of visible light, these reactions can often be carried out under mild conditions, avoiding the need for harsh reagents and high temperatures. This methodology has been successfully applied to the synthesis of pyrazole derivatives through various reaction pathways, including formal [4+1] annulation. arabjchem.org
Flow chemistry is another rapidly developing area that offers significant advantages for the synthesis of pyrazoles. researchgate.netrsc.orgmdpi.comepa.gov By performing reactions in a continuous flow system, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scaling up. This is particularly beneficial for reactions that are exothermic or involve hazardous reagents.
Late-stage functionalization (LSF) is a concept that is gaining traction in drug discovery and materials science. rsc.orgmdpi.com This strategy involves introducing functional groups at a late stage in the synthesis of a complex molecule, allowing for the rapid generation of a library of analogs for structure-activity relationship studies. C-H functionalization techniques are particularly well-suited for LSF of pyrazole-containing compounds.
Finally, the use of biocatalysis in pyrazole synthesis represents a move towards more sustainable and environmentally friendly chemical processes. wikipedia.orgbohrium.com Enzymes can offer high selectivity and operate under mild conditions, reducing the environmental impact of chemical synthesis.
Table 2: Comparison of Emerging Pyrazole Functionalization Methodologies
| Methodology | Advantages | Challenges |
| Transition-Metal-Catalyzed C-H Functionalization | High atom economy, direct functionalization, access to diverse derivatives. rsc.orgresearchgate.net | Regioselectivity control, catalyst cost and removal. |
| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source, green chemistry. arabjchem.orgnih.gov | Substrate scope limitations, requirement for specialized equipment. |
| Flow Chemistry | Enhanced safety, better process control, scalability, potential for automation. researchgate.netrsc.org | Initial setup cost, potential for clogging. |
| Late-Stage Functionalization | Rapid diversification of complex molecules, efficient exploration of chemical space. mdpi.com | Compatibility with existing functional groups, achieving high selectivity. |
| Biocatalysis | High selectivity (enantio- and regio-), mild reaction conditions, environmentally friendly. wikipedia.orgbohrium.com | Enzyme stability and availability, substrate scope can be limited. |
Prospectives for Developing Novel Materials and Ligands Derived from this compound
The unique structural features of this compound make it a promising building block for the development of novel materials and ligands with tailored properties. The pyrazole core, with its two nitrogen atoms, is an excellent coordinating unit for metal ions, making it a valuable component in the design of various functional materials. researchgate.net
Metal-Organic Frameworks (MOFs): Pyrazolate-based MOFs have garnered significant attention due to their high thermal and chemical stability. rsc.orgresearchgate.netrsc.orgdtu.dkmdpi.com The nitrogen atoms of the pyrazole ring in this compound can coordinate to metal centers to form robust, porous frameworks. The hydroxymethyl group at the 4-position can be further functionalized to introduce additional binding sites or to tune the properties of the MOF pores. The steric bulk of the isopropyl group at the 3-position can influence the topology of the resulting framework and create specific pore environments, which could be advantageous for applications in gas storage, separation, and catalysis.
Catalysis: Pyrazole derivatives are widely used as ligands in homogeneous and heterogeneous catalysis. nih.govrsc.orgresearchgate.net The N-donor atoms of the pyrazole ring can form stable complexes with a variety of transition metals. The hydroxymethyl group in this compound can act as a hemilabile coordinating group or be modified to create multidentate ligands. The isopropyl group can impart specific steric hindrance around the metal center, influencing the selectivity and activity of the catalyst. Such ligands could find applications in a range of catalytic transformations, including oxidation, reduction, and cross-coupling reactions.
Luminescent Materials: Pyrazole-containing compounds have shown promise as fluorescent and phosphorescent materials. nih.govmdpi.comepa.govmdpi.comacs.org By incorporating this compound into larger conjugated systems, it may be possible to develop new organic light-emitting diodes (OLEDs), fluorescent probes for sensing applications, and other photoactive materials. The substituents on the pyrazole ring can be used to tune the electronic properties and, consequently, the emission color and efficiency of the resulting materials.
Polymers: The hydroxymethyl group of this compound provides a convenient handle for its incorporation into polymeric structures. This could be achieved through polymerization of a suitably derivatized pyrazole monomer or by grafting the pyrazole unit onto an existing polymer backbone. The resulting pyrazole-functionalized polymers could exhibit interesting properties, such as metal-ion binding capabilities for water purification or the ability to capture carbon dioxide.
Future Trajectories in Advanced Computational Approaches for Pyrazole Research
Advanced computational methods are poised to play an increasingly vital role in accelerating the discovery and development of novel pyrazole-based compounds and materials. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of pyrazoles. These tools can be used to predict the regioselectivity of functionalization reactions, elucidate reaction mechanisms, and rationalize experimental observations.
Molecular dynamics (MD) simulations are becoming indispensable for studying the behavior of pyrazole-containing systems in complex environments. For instance, MD can be used to investigate the binding of pyrazole-based ligands to metal catalysts or biological targets, providing a dynamic picture of the interactions at the atomic level. In materials science, MD simulations can be employed to study the assembly of pyrazolate-based MOFs and to predict their mechanical and guest-adsorption properties.
Furthermore, advanced computational techniques will be crucial for understanding and predicting the photophysical properties of pyrazole-based luminescent materials, guiding the design of next-generation OLEDs and sensors. In the realm of catalysis, computational modeling will continue to be instrumental in designing more efficient and selective pyrazole-based ligands and catalysts. The synergy between computational prediction and experimental validation will undoubtedly be a key driver of innovation in pyrazole chemistry in the years to come.
Q & A
Q. What are the standard synthetic routes for preparing (3-isopropyl-1H-pyrazol-4-yl)methanol?
The compound is typically synthesized via cyclocondensation of hydrazines with β-keto esters or aldehydes. For example, refluxing a hydrazine derivative with a substituted aldehyde in ethanol under acidic conditions (e.g., HCl) yields the pyrazole core. Subsequent functionalization, such as hydroxymethylation, is achieved using formaldehyde or paraformaldehyde. Purification often involves recrystallization from methanol or column chromatography .
Q. How is the purity of this compound validated in academic research?
Purity is assessed using HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. A typical mobile phase consists of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. FTIR confirms functional groups (e.g., O-H stretch at ~3200 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹). Karl Fischer (KF) titration quantifies residual moisture (<0.5%) .
Q. What solvents and conditions are optimal for recrystallizing this compound?
Methanol is the preferred solvent due to its moderate polarity and ability to dissolve the compound at elevated temperatures. Cooling the saturated solution to 4°C yields crystalline product with >95% purity. For polar impurities, mixed solvents (e.g., methanol/dichloromethane) improve selectivity .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield of this compound?
Microwave irradiation reduces reaction time from hours to minutes. For instance, irradiating a mixture of 3-isopropyl-1H-pyrazole-4-carbaldehyde and paraformaldehyde in ethanol (160 W, 70°C, 200 psi) for 180–300 seconds achieves ~85% yield, compared to 60–70% via conventional heating. This method enhances energy efficiency and minimizes side reactions like oxidation .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay variability (e.g., cell line sensitivity, concentration ranges). To address this:
- Use orthogonal assays (e.g., MTT for cytotoxicity and flow cytometry for apoptosis).
- Standardize experimental conditions (e.g., pH, incubation time).
- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables .
Q. How can chromatographic retention behavior be modeled for method optimization?
A factorial design varying pH (3–7) and methanol content (50–90% in mobile phase) predicts retention times. For example, at pH 5 and 70% methanol, the compound elutes at 8.2 min with optimal peak symmetry. Software tools like DryLab® simulate retention shifts under different conditions .
Methodological Challenges and Solutions
Q. Why does this compound exhibit instability during storage, and how is this mitigated?
The hydroxymethyl group is prone to oxidation. Stability studies show degradation >10% after 6 months at 25°C. Solutions include:
Q. What mechanistic insights explain regioselectivity in pyrazole functionalization?
DFT calculations reveal that the C4 position of the pyrazole ring is more nucleophilic due to resonance stabilization of the intermediate. Electrophilic substitution (e.g., hydroxymethylation) favors C4 over C5 by a ΔG of ~5 kcal/mol. Steric effects from the isopropyl group further direct reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
